molecular formula C16H15Cl2NO B8435940 3-(4,4'-Dichlorobenzhydryloxy)azetidine

3-(4,4'-Dichlorobenzhydryloxy)azetidine

Cat. No.: B8435940
M. Wt: 308.2 g/mol
InChI Key: BJWVNHFRLAOBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4'-Dichlorobenzhydryloxy)azetidine is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

3-[bis(4-chlorophenyl)methoxy]azetidine

InChI

InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(20-15-9-19-10-15)12-3-7-14(18)8-4-12/h1-8,15-16,19H,9-10H2

InChI Key

BJWVNHFRLAOBOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-benzhydryl-3-(4,4′-dichlorobenzhydryloxy)azetidine (35) (8.4 mmol) in dichloromethane (50 mL) was added 1-chloroethylchloroformate (16.9 mmol) dropwise at 0° C. and the reaction mixture was stirred at reflux for 6 hours. The reaction mixture was cooled to room temperature, concentrated in vacuo, then dissolved in methanol (50 mL) and stirred at room temperature for overnight. The reaction mixture was reduced in vacuo and triturated with diethyl ether (100 mL) to afford the desired product as a white solid (2.16 g, 74%).
Name
1-benzhydryl-3-(4,4′-dichlorobenzhydryloxy)azetidine
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

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